Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate
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Overview
Description
Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate: is a chemical compound with the molecular formula C₁₃H₁₁ClN₂O₄S and a molecular weight of 326.76 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate typically involves the reaction of benzyl carbamate with 2-(chlorosulfonyl)pyridine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Hydrolysis reactions are usually performed in aqueous solutions at room temperature or slightly elevated temperatures.
Major Products Formed:
Substitution Reactions: The major products are the corresponding substituted carbamates.
Hydrolysis: The major product is the sulfonic acid derivative.
Scientific Research Applications
Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate involves the interaction of the chlorosulfonyl group with nucleophilic sites on target molecules . This interaction can lead to the formation of covalent bonds, resulting in the modification or inhibition of the target molecule’s function . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
- Benzyl N-[2-(sulfamoyl)pyridin-3-yl]carbamate
- Benzyl N-[2-(methanesulfonyl)pyridin-3-yl]carbamate
- Benzyl N-[2-(trifluoromethanesulfonyl)pyridin-3-yl]carbamate
Comparison: Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties .
Properties
Molecular Formula |
C13H11ClN2O4S |
---|---|
Molecular Weight |
326.76 g/mol |
IUPAC Name |
benzyl N-(2-chlorosulfonylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H11ClN2O4S/c14-21(18,19)12-11(7-4-8-15-12)16-13(17)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |
InChI Key |
GOXRDZNRKFUWJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(N=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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